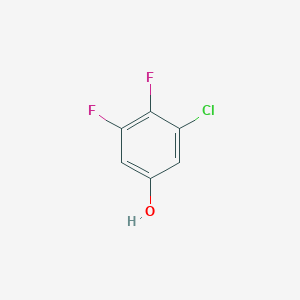

3-Chloro-4,5-difluorophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZBNYGPCGUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261472-63-2 | |

| Record name | 3-Chloro-4,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4,5 Difluorophenol

Established Synthetic Routes to 3-Chloro-4,5-difluorophenol

Traditional synthetic pathways to this compound often involve the sequential introduction of functional groups onto aromatic precursors. These methods are characterized by their reliance on fundamental reactions in organic chemistry.

Halogenation Strategies for Phenol (B47542) Derivatives and Precursors

Direct halogenation of phenol or its derivatives is a primary strategy for synthesizing halogenated phenols. The chlorination of activated aromatic rings, such as phenols and anilines, can be achieved using various chlorinating agents. A general and regioselective method involves using N-chlorosuccinimide (NCS) activated by a powerful Lewis acid like iron(III) triflimide. core.ac.uk This approach is effective for the chlorination of a wide array of phenol and aniline (B41778) derivatives. core.ac.uk For instance, the direct chlorination of 4-fluorophenol (B42351) with chlorine gas, even in the absence of a catalyst, can produce 2-chloro-4-fluorophenol (B157789) with high selectivity. google.com However, achieving the specific 3-chloro-4,5-difluoro substitution pattern through direct halogenation of a simpler precursor is challenging due to the directing effects of the existing substituents, often leading to mixtures of isomers.

Multi-Step Synthesis Approaches from Anilines (e.g., involving Sandmeyer, Grignard, and Esterification reactions)

Complex halogenated phenols can be constructed through elaborate multi-step sequences starting from simpler building blocks like anilines. While a specific pathway for this compound involving all listed reactions is not prominently documented, a method for the isomeric 2-Chloro-4,5-difluorophenol illustrates this type of strategy. This synthesis involves the bromination of 2,4-difluoroaniline, followed by a Sandmeyer reaction, a Grignard reaction, and an esterification step. The Sandmeyer reaction is a versatile method for converting an aryl amine into an aryl halide via its diazonium salt, using a copper(I) salt as the catalyst. masterorganicchemistry.comdtic.mil Grignard reagents, formed from organic halides and magnesium, act as potent nucleophiles to form new carbon-carbon bonds. cdnsciencepub.commasterorganicchemistry.com Esterification, the final step in this illustrative sequence, would typically involve reacting a phenol with a carboxylic acid or its derivative. Such a multi-step approach demonstrates how fundamental reactions can be combined to build highly substituted aromatic molecules. medium.com

Chlorination and Fluorination through Nitrobenzene Intermediates

A common and effective strategy for synthesizing haloaromatic compounds is to begin with a nitro-substituted benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, allowing for the introduction of fluoride (B91410) ions. A plausible route to a precursor for this compound could start with 3,4-dichloronitrobenzene (B32671). prepchem.com This compound can undergo nucleophilic substitution with a fluoride source, such as potassium fluoride, often in a polar aprotic solvent like sulfolane, to replace one of the chlorine atoms with fluorine, yielding 3-chloro-4-fluoronitrobenzene. prepchem.comchemicalbook.com

Further functionalization would be required to introduce the second fluorine atom and convert the nitro group. For example, 2,4,5-trichloronitrobenzene (B44141) can be reacted with potassium fluoride to produce 5-chloro-2,4-difluoronitrobenzene. google.com Once the desired halogenation pattern on the nitroaromatic ring is achieved, the nitro group is reduced to an amine (—NH2). This reduction can be accomplished in various ways, such as catalytic hydrogenation or using reducing agents like iron in acetic acid. nih.gov The resulting aniline is the direct precursor for introducing the hydroxyl group via diazotization and hydrolysis.

Hydroxyl Group Introduction via Diazonium Salt Hydrolysis from Aryl Amines

The conversion of an aryl amine to a phenol via a diazonium salt is a classic and widely used transformation. msu.edu This method is particularly valuable for introducing a hydroxyl group when direct oxidation of the aromatic ring is not feasible. The synthesis begins with the diazotization of the corresponding aryl amine, in this case, 3-chloro-4,5-difluoroaniline. This is achieved by treating the amine with nitrous acid (HNO2), which is generated in-situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric or sulfuric acid, at cold temperatures (typically 0–10 °C) to prevent the unstable diazonium salt from decomposing. mnstate.edugoogle.com

The resulting diazonium salt solution is then subjected to hydrolysis. This is typically accomplished by adding the solution to heated, dilute sulfuric acid. google.comgoogleapis.com The diazonium group (—N2+) is an excellent leaving group, and its displacement by water introduces the hydroxyl group onto the aromatic ring, yielding this compound. msu.edugoogleapis.com A similar strategy involving diazotization and hydrolysis has been successfully employed in the synthesis of the closely related 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from its corresponding aniline precursor. researchgate.net

Advanced Synthetic Approaches and Process Optimization for Halogenated Phenols

To overcome the limitations of some traditional methods, such as harsh reaction conditions or the use of hazardous reagents, advanced synthetic protocols have been developed. These often involve the use of organometallic reagents for highly regioselective functionalization.

Application of Organolithium Reagents and Carboxylation

Organolithium reagents are powerful bases and nucleophiles that enable the direct functionalization of C-H bonds, a process known as metalation. wikipedia.orgresearchgate.net This strategy is particularly useful for the synthesis of polysubstituted aromatics. A well-documented synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a compound structurally similar to this compound, highlights this advanced approach. researchgate.net

The synthesis starts from 2-chloro-1,3-difluoro-4-methoxymethoxybenzene. researchgate.net This protected phenol undergoes a lithium-substitution reaction at an extremely low temperature (−75 °C) using a lithium amide base. researchgate.net The resulting aryllithium intermediate is a potent nucleophile. wits.ac.za In the subsequent step, known as carboxylation, this intermediate is reacted with solid carbon dioxide (dry ice), which acts as an electrophile. researchgate.net An acidic workup then protonates the newly formed carboxylate to yield the carboxylic acid group. researchgate.net This method, combining directed metalation with carboxylation, provides a precise route to highly functionalized halogenated hydroxybenzoic acids, which can be valuable intermediates. researchgate.netresearchgate.net Although this specific example yields a carboxylic acid, it demonstrates the power of organolithium chemistry to create complex substitution patterns on halogenated rings that are difficult to achieve otherwise.

Data Tables

Table 1: Illustrative Reaction Scheme for Hydroxyl Group Introduction via Diazotization This table outlines the key steps for the conversion of an aryl amine to a phenol, a critical transformation in the synthesis of this compound from its aniline precursor. The conditions are based on general procedures for this type of reaction. google.comresearchgate.net

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Diazotization | 3-Chloro-4,5-difluoroaniline, NaNO₂, H₂SO₄ (conc.) | Conversion of the primary amino group (—NH₂) into a diazonium salt (—N₂⁺). |

| 2 | Hydrolysis | Water (H₂O), Heat | Nucleophilic substitution of the diazonium group by a hydroxyl group (—OH) to form the phenol. |

Catalytic Systems for Halogenation and Functionalization

The functionalization of halogenated phenols, such as this compound, often relies on catalytic systems to enhance reactivity and selectivity. While specific catalytic systems for the direct halogenation of this compound are not extensively documented in the provided search results, general principles of phenol and halophenol chemistry suggest the use of various catalysts. For instance, iron(III) chloride has been demonstrated as an effective catalyst for the chlorination of activated arenes, including phenol derivatives, using N-chlorosuccinimide (NCS) as the chlorinating agent. acs.orgcore.ac.uk This method has been applied to synthesize mono- and dichlorinated phenols with high regioselectivity. core.ac.uk The reaction conditions can be tuned, for example by using ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf2), to control the reaction. acs.orgcore.ac.uk

For other functionalizations, such as etherification, catalysts like cuprous halides have been mentioned in the synthesis of related difluorophenols, though this method can be costly and generate acidic wastewater. patsnap.com In the context of oxidation, artificial metalloenzymes have been explored. For example, an artificial peroxidase, Fe-MC6*a, has been shown to catalyze the oxidation of various halophenols. mdpi.com The chemoselectivity of this oxidation is dependent on the substrate. mdpi.com

The following table summarizes catalytic systems used for reactions on related phenolic compounds, which could be applicable to this compound.

| Reaction Type | Catalyst | Reagents | Substrate Example | Key Findings |

| Chlorination | Iron(III) chloride | N-chlorosuccinimide (NCS) | 3,5-dimethylphenol (B42653) | High regioselectivity for chlorination. acs.org |

| Dichlorination | Iron(III) chloride | NCS | Phenol | Efficient synthesis of 2,4-dichlorophenol. core.ac.uk |

| Oxidation | Fe-MC6*a (artificial peroxidase) | H₂O₂ | 4-chlorophenol (B41353), 2,4-dichlorophenol | Substrate-dependent chemoselective oxidation. mdpi.com |

| Oxychlorination | Manganous(II) sulfate | HCl, H₂O₂ | Phenol | High activity and selectivity under mild conditions. rsc.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of desired products in the synthesis and derivatization of this compound. Key parameters that are often manipulated include temperature, solvent, catalyst loading, and reaction time.

In the iron-catalyzed chlorination of phenols, temperature plays a significant role in reaction efficiency. For instance, the chlorination of 3,5-dimethylphenol using iron(III) chloride and NCS was conducted at 60 °C for 12 hours to achieve a good yield. acs.org For more deactivated substrates, higher temperatures (e.g., 70 °C) and increased catalyst loading may be necessary. core.ac.uk

Solvent choice is another critical factor. The use of ionic liquids, such as [BMIM]NTf2, has been shown to be effective, sometimes in combination with other solvents like acetonitrile, to create a homogeneous reaction mixture and facilitate the reaction. core.ac.uk

In a study on the oxychlorination of phenol to 2,4-dichlorophenol, increasing the temperature from 45 °C to 80 °C led to complete conversion and a high total yield of 95%. rsc.org However, a further increase to 90 °C resulted in over-oxidation and a decreased yield, highlighting the need for precise temperature control. rsc.org

The table below outlines some optimized reaction conditions for related phenolic transformations.

| Reaction | Substrate | Catalyst/Reagents | Temperature | Solvent | Key Outcome |

| Chlorination | 3,5-dimethylphenol | FeCl₃, NCS | 60 °C | Tetrahydrofuran | 76% yield of 4-chloro-3,5-dimethylphenol. acs.org |

| Oxychlorination | Phenol | MnSO₄, HCl, H₂O₂ | 80 °C | Water | 95% total yield of chlorinated products. rsc.org |

| Dichlorination | 4-hydroxybenzonitrile | FeCl₃, NCS | 70 °C | [BMIM]NTf₂ | 73% yield of the dichlorinated product. core.ac.uk |

| Nitration/Hydrolysis | 2,4-difluoro-3-chlorobenzoic acid | Multiple steps | Not specified | Not specified | 70% overall yield of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. researchgate.net |

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the phenolic hydroxyl group and the halogen substituents on the aromatic ring. These groups influence the molecule's participation in various reactions, including nucleophilic and electrophilic substitutions, oxidation, reduction, and etherification.

Nucleophilic Substitution Reactions Involving Halogen Atoms

The halogen atoms on the aromatic ring of this compound are potential sites for nucleophilic substitution, although such reactions are generally challenging on unactivated aryl halides. The reactivity of the halogens (F vs. Cl) towards nucleophilic attack can be influenced by their position relative to activating groups. In a related compound, 3-chloro-4-fluoronitrobenzene, nucleophilic substitution with piperazines occurs preferentially at the fluorine atom, which is para to the activating nitro group, rather than the chlorine atom which is meta. researchgate.net This suggests that in this compound, the fluorine at position 4 might be more susceptible to nucleophilic attack if an activating group were present. However, without such activation, the conditions required for substitution would likely be harsh.

General information on halogenated phenols indicates that they can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups. The specific conditions for these reactions, such as the choice of nucleophile, solvent, and temperature, would be critical in determining the outcome.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The hydroxyl group of a phenol is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. vaia.com The halogen atoms, while deactivating, are also ortho- and para-directing. In this compound, the positions available for electrophilic attack are C2 and C6. The directing effects of the hydroxyl and halogen substituents will determine the regioselectivity of the reaction. The 2-chloro-4,5-difluoro substitution pattern is noted to create a polarized aromatic ring that enhances electrophilic substitution reactivity compared to non-halogenated phenols.

For example, in the electrophilic chlorination of m-nitrophenol, the hydroxyl group directs the incoming chlorine to the positions ortho and para to it. vaia.com Applying this principle to this compound, the hydroxyl group would direct incoming electrophiles to the C2 and C6 positions. The electronic effects of the existing halogen substituents would further modulate the reactivity of these sites. The regioselectivity of functionalization is a key aspect of the chemistry of substituted phenols. For instance, 2,4-difluorophenol (B48109) favors functionalization at the 5-position, while 3,5-difluorophenol (B1294556) reacts at the 2- and 6-positions.

Oxidation and Reduction Pathways of the Phenolic Moiety

The phenolic moiety of this compound can undergo both oxidation and reduction reactions. Oxidation of phenols can lead to the formation of quinones or other oxidized products, depending on the oxidizing agent and reaction conditions. smolecule.com For example, the oxidation of 4-chlorophenol can yield 1,4-benzoquinone. mdpi.comresearchgate.net The oxidation of 2-chlorophenol (B165306) can produce 2-chloro-1,4-benzoquinone. researchgate.net It is plausible that oxidation of this compound could lead to the corresponding benzoquinone derivative. Photocatalytic oxidation is another pathway for the degradation of chlorophenols. researchgate.net

Reduction of the phenolic group is less common, but the halogen substituents can potentially be removed through reductive dehalogenation. Catalytic hydrogenation is a method that can be used to remove halogen atoms from phenolic compounds. google.com A method for synthesizing 3,5-difluorophenol involves the reaction of 3,5-difluorophenol with thionyl chloride followed by a reduction step. chembk.com The specific reducing agents and conditions would determine the extent of dehalogenation.

Phenolic Etherification Reactions

The hydroxyl group of this compound can readily undergo etherification reactions to form phenolic ethers. These reactions typically involve reacting the phenol with an alkylating agent in the presence of a base. A general process for the etherification of phenols involves their reaction with an etherifying agent in the presence of a carboxylic acid salt. google.com Another patented process describes the etherification of phenols with alcohols or their esters in the presence of a tertiary amine or its salt. google.com

For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene is achieved by reacting 3,4-dichloronitrobenzene with 4-chlorophenol in the presence of potassium hydroxide (B78521) and copper as a catalyst. nih.gov This demonstrates a type of Ullmann condensation, a common method for forming diaryl ethers. Similar strategies could likely be applied to this compound to synthesize a variety of ether derivatives. The reaction conditions, such as temperature and pressure, are important parameters to control for successful etherification. google.com

Coupling Reactions and Advanced Functionalization

The molecular architecture of this compound, featuring a reactive phenolic hydroxyl group and a halogen-substituted aromatic ring, makes it a prime candidate for a variety of coupling reactions and advanced functionalization strategies. While specific literature detailing the coupling reactions of this exact molecule is limited, its structural motifs are analogous to those widely studied in modern organic synthesis. uni.lu Consequently, its reactivity can be predicted based on well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orgfishersci.co.uk These reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively, enabling the synthesis of complex molecular structures from simple precursors. thermofishersci.inlibretexts.org

The chlorine atom on the aromatic ring serves as a handle for oxidative addition to a low-valent palladium catalyst, the initial step in most cross-coupling catalytic cycles. thermofishersci.inwhiterose.ac.uk The presence of electron-withdrawing fluorine atoms on the ring can influence the reactivity of the C-Cl bond, potentially affecting reaction kinetics. mdpi.com The phenolic hydroxyl group offers an additional site for functionalization, such as etherification, or it can be used to direct reactions to specific positions on the ring. organic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically an aryl or vinyl boronic acid. fishersci.co.ukharvard.edu This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uk For this compound, a Suzuki-Miyaura coupling would involve the palladium-catalyzed reaction with a suitable boronic acid (or its ester) in the presence of a base. nih.gov This would replace the chlorine atom with the organic group from the boronic acid, yielding a more complex biphenyl (B1667301) or substituted phenol derivative. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.comharvard.edu

Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | 3-Aryl-4,5-difluorophenol |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orglibretexts.org Applying this methodology to this compound would allow for the introduction of a wide variety of primary or secondary amines at the C3 position. The reaction typically requires a palladium source, a specialized phosphine (B1218219) ligand (which is critical for catalytic activity), and a base. libretexts.orgtcichemicals.com The reaction conditions can be tuned to accommodate a broad scope of amine coupling partners, from simple alkylamines to complex heterocyclic structures. organic-chemistry.orgnih.govchemrxiv.org

Representative Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene) | 3-(R¹R²-amino)-4,5-difluorophenol |

Structure Activity Relationships Sar and Molecular Interaction Studies

Influence of Halogen Substituents on Aromatic System Properties

Halogens exert two primary electronic effects on the aromatic ring: the inductive effect (-I) and the resonance effect (+R). The inductive effect involves the withdrawal of electron density from the ring through the sigma (σ) bond, while the resonance effect involves the donation of electron density to the ring through pi (π) conjugation of the halogen's lone pairs.

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect. britannica.comquora.com Chlorine is also highly electronegative and exerts a strong -I effect, though it is less potent than that of fluorine. quora.com Conversely, both halogens can donate a lone pair of electrons to the aromatic pi system, resulting in a +R effect. However, for both fluorine and chlorine, the inductive effect significantly outweighs the resonance effect. quora.com This net electron withdrawal polarizes the aromatic ring, reducing its electron density compared to unsubstituted phenol (B47542). In 3-Chloro-4,5-difluorophenol, the cumulative inductive effect of two fluorine atoms and one chlorine atom makes the aromatic ring substantially electron-deficient.

Table 1: Comparison of Electronic Properties of Fluorine and Chlorine

| Property | Fluorine (F) | Chlorine (Cl) | Reference |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | britannica.com |

| Primary Electronic Effect | Strong Inductive Withdrawal (-I) | Strong Inductive Withdrawal (-I) | quora.com |

| Secondary Electronic Effect | Weak Resonance Donation (+R) | Weak Resonance Donation (+R) | quora.com |

The strong electron-withdrawing nature of the halogen substituents in this compound deactivates the aromatic ring towards electrophilic substitution. By pulling electron density away from the ring, the halogens make it less attractive to incoming electrophiles. nih.gov The rate of electrophilic attack on halogenated phenols is generally slower than on phenol itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or properties. tandfonline.commdpi.com For halogenated phenols, QSAR has been widely applied in toxicology to predict biological effects and understand the mechanisms of action. tandfonline.comresearchgate.net

The development of QSAR models for halogenated phenols involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can include physicochemical properties (like the octanol-water partition coefficient, logP), quantum chemical parameters (like the energy of the highest occupied molecular orbital, E-HOMO), and 3D structural parameters. researchgate.netresearchgate.net

Multiple Linear Regression (MLR) and Support Vector Machine (SVM) are common statistical methods used to build the mathematical relationship between these descriptors and a specific biological endpoint, such as toxicity to organisms like Tetrahymena pyriformis. tandfonline.comresearchgate.net

The reliability and predictive power of these models are assessed through rigorous validation processes. nih.gov Internal validation is often performed using methods like leave-one-out cross-validation (LOO-CV), which yields a cross-validation coefficient (Q²). External validation involves using the model to predict the activity of a set of compounds (a test set) that was not used in the model's development. The predictive performance is then evaluated using statistical metrics like the coefficient of determination (R²) for the test set. mdpi.comnih.gov A reliable QSAR model will have high values for both R² and Q². researchgate.net

Table 2: Example of Statistical Results for a QSAR Model for Halogenated Phenols

| Model Type | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | Reference |

|---|---|---|---|---|

| MLR-based QSTR | 0.72 | - | 0.68 | nih.gov |

| Genetic Algorithm/Decision Tree | 0.91 | - | 0.93 | nih.gov |

| SVM-based QSAR | 0.944 | 0.924 | 0.957 | researchgate.net |

For instance, studies on the O-methylation of halogen-substituted phenols by bacteria found no simple relationship between reaction rates and substrate structure, indicating that the pattern of substitution was as important as the number of substituents. nih.gov In other cases, halogenation, in general, has been predicted to increase the binding affinity of bisphenols for various nuclear receptors. nih.gov The specific arrangement of chloro and fluoro groups in this compound contributes to its unique lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its biological activity.

Beyond QSAR, various in silico tools are employed to predict a wide range of molecular properties and assess the drug-like characteristics of compounds like this compound. researchgate.netherts.ac.uk These computational methods provide an efficient way to estimate properties that would otherwise require time-consuming and costly experimental determination. nih.gov

Software platforms like SwissADME can be used to calculate physicochemical properties, lipophilicity, water solubility, and pharmacokinetic parameters (such as gastrointestinal absorption and blood-brain barrier permeability). researchgate.net Other tools, such as VirtualToxLab™, can evaluate the endocrine-disrupting potential by calculating binding affinities for a panel of human nuclear receptors. nih.gov These predictions are based on the compound's structure and are crucial in the early stages of drug discovery and environmental risk assessment for identifying potentially hazardous compounds or candidates with favorable properties. nih.govnih.gov

Intermolecular Interactions and Target Binding Mechanisms

The interaction of any small molecule with a biological target is governed by a variety of non-covalent forces. For this compound, these would theoretically include hydrogen bonding, halogen bonding, and other van der Waals forces, which collectively determine its binding affinity and specificity.

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the chlorine atom, and to a lesser extent the fluorine atoms, have the potential to engage in halogen bonds with electron-rich atoms like oxygen, nitrogen, or sulfur, which are commonly found in the amino acid residues of protein active sites. The strength and directionality of these bonds can significantly contribute to the stability of a ligand-protein complex.

Interactive Table: Potential Non-Covalent Interactions of this compound

| Interaction Type | Potential Donor/Acceptor on this compound | Potential Interacting Partner in Biological Systems |

| Halogen Bonding | Chlorine Atom | Oxygen, Nitrogen, Sulfur atoms in amino acid residues |

| Hydrogen Bonding | Hydroxyl Group (Donor and Acceptor) | Amino acid side chains (e.g., Asp, Glu, Ser, Thr, His) |

| π-π Stacking | Phenyl Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Phenyl Ring | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |

Molecular Recognition and Perturbation of Biological Targets

Molecular recognition is the specific binding of a molecule to a biological target, which can lead to the perturbation of the target's function. While some research exists on broader classes of halogenated phenols as inhibitors of various enzymes, such as kinases, specific data identifying the biological targets of this compound and the mechanisms of perturbation are not available in the reviewed literature.

Computational docking studies, a common method to predict the binding orientation and affinity of a small molecule to a protein, have not been published for this compound against specific targets. Such studies would provide valuable insights into its potential binding modes and the key residues involved in molecular recognition. The absence of this data means that any discussion on how this specific compound might perturb a biological target would be conjectural.

Applications As a Key Intermediate in Organic Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis and Drug Development

The compound is a key starting material or intermediate in the multi-step synthesis of various pharmaceutically active molecules. It is particularly valuable in creating aromatic fluoride (B91410) compounds and complex chiral building blocks for drug discovery. lookchem.com

3-Chloro-4,5-difluorophenol plays a direct role as a reactant in the development of potential new drugs. Research indicates its use in the synthesis of modulators for the G-protein coupled receptor 52 (GPR52), a target for treating various neurological conditions. google.comgoogle.com In patent literature, the compound is explicitly cited as a reactant in the preparation of experimental GPR52 modulator compounds. google.com

Furthermore, it has been identified as a useful research chemical and an intermediate in the synthesis of Gefitinib. clearsynth.com Gefitinib is an anti-cancer drug, underscoring the relevance of this compound in the oncology therapeutic area. clearsynth.com

| Application Area | Specific Use of this compound | Therapeutic Target/Drug |

| Neurological Disorders | Reactant in the synthesis of GPR52 modulators google.comgoogle.com | GPR52 |

| Oncology | Labeled as an intermediate for synthesis clearsynth.com | Gefitinib |

While halogenated phenols are a class of compounds known for their biological activities, specific instances of this compound being used in the development of antimicrobial drug candidates are not prominently detailed in publicly available research. Its primary documented application remains in the synthesis of intermediates for other therapeutic areas.

Building Block in Agrochemical Research and Production

As a fluorinated aromatic compound, this compound belongs to a class of chemicals often explored in agrochemical research. Chemical suppliers categorize it under products for both pharmaceutical and agrochemical applications, suggesting its potential as a building block in this sector. lookchem.com

Although its potential as a precursor for agricultural chemicals is recognized, specific examples of its use in the synthesis of commercial or developmental herbicides, pesticides, or other specialty agricultural chemicals are not specified in the available scientific literature.

The structural motifs present in this compound are found in some classes of fungicides. However, direct evidence or published research detailing its specific contribution or use as an intermediate in the development of new fungicidal agents is not currently available.

Diverse Applications in Specialty Chemicals and Advanced Materials

Beyond its defined role in pharmaceutical R&D, this compound is generally classified as a versatile intermediate for organic synthesis. clearsynth.comclearsynth.com Its application is typically for research and development purposes, where it can be used to create a range of complex organic molecules. lookchem.com However, specific applications in the field of advanced materials, such as polymers or liquid crystals, are not documented in the available literature.

Preparation of Functionalized Organic Molecules

This compound is utilized as a precursor in the synthesis of highly functionalized organic molecules, particularly in the pharmaceutical sector. Its phenolic hydroxyl group provides a reactive site for etherification reactions, allowing for the incorporation of the 3-chloro-4,5-difluorophenyl moiety into larger, more complex structures.

A notable application is in the preparation of G protein-coupled receptor 52 (GPR52) modulators. google.com GPR52 is an orphan GPCR highly expressed in the brain, making it a target for therapeutic agents. google.com In a patented synthesis, this compound is reacted with a substituted pyridine derivative to form a key ether linkage, yielding a potential GPR52 modulator. google.com This reaction highlights the compound's role as a critical intermediate, where its specific halogenation pattern is integral to the final molecule's structure and intended biological activity.

Table 1: Example Synthesis of a GPR52 Modulator Intermediate

| Reactant 1 | Reactant 2 | Product | Application of Product |

|---|

This utility as a synthetic building block is fundamental for research and development laboratories focused on discovering and developing novel compounds in medicinal chemistry. nbinno.comcymitquimica.com

Potential in Liquid Crystal Material Synthesis

While specific examples of this compound being incorporated into a final liquid crystal (LC) product are not prevalent in the reviewed literature, its molecular structure suggests significant potential as a precursor in this field. The synthesis of liquid crystals for display technologies frequently involves fluorinated organic compounds. beilstein-journals.org

The incorporation of fluorine atoms into the core of calamitic (rod-like) liquid crystals is a well-established strategy for tuning the material's physical properties, such as dielectric anisotropy. beilstein-journals.orgbeilstein-journals.orgnih.gov Specifically, 2,3-difluoroaryl motifs have been identified as a successful class of liquid crystals exhibiting negative dielectric anisotropy, a critical property for technologies like vertical alignment (VA) LCDs. beilstein-journals.org The 4,5-difluoro substitution pattern of this compound is structurally analogous and could be leveraged to achieve similar effects.

Furthermore, chlorophenols have been used to form hydrogen-bonded liquid crystal complexes. whiterose.ac.uk The presence of both chlorine and fluorine substituents on the phenyl ring of this compound offers a unique combination of steric and electronic properties that could be exploited in the design of new LC materials with tailored characteristics. Patents related to the purification of similar compounds, such as 3,4,5-trifluoro phenol (B47542), list various difluorophenols as common synthesis impurities, indicating that such structures are integral to the industrial production of liquid crystal intermediates. google.com

Table 2: Influence of Halogenation on Liquid Crystal Properties

| Feature | Influence on Liquid Crystal Properties | Reference |

|---|---|---|

| Fluorine Substitution | Induces polarity; can lead to negative dielectric anisotropy; reduces intermolecular interactions, lowering viscosity. | beilstein-journals.org |

| Chlorine Substitution | Larger size compared to fluorine, which can reduce mesophase stability in some systems. | whiterose.ac.uk |

Use as a Detection Marker in Lignin Degradation Studies

A review of scientific and patent literature did not yield information regarding the use of this compound as a detection marker or tracer in studies of lignin degradation. Research in this area typically focuses on the enzymatic systems of fungi that break down lignin or involves the use of isotope-labeled synthetic lignins to trace metabolic pathways. nih.govnih.gov

Utility in Biochemical Assays and Industrial Chemical Processes

The primary utility of this compound in industrial processes lies in its role as a fine chemical intermediate for the pharmaceutical industry. google.com As detailed in section 4.3.1, its use in the multi-step synthesis of GPR52 modulators is a clear example of its application in an industrial chemical process aimed at producing high-value, complex molecules for therapeutic research. google.com

The synthesis of related compounds like 3,5-difluorophenol (B1294556) is the subject of various patents, which describe manufacturing processes suitable for industrial production. google.compatsnap.com These processes are designed to be efficient and scalable, reflecting the industrial importance of fluorinated phenols as intermediates for pharmaceuticals, pesticides, and new materials. patsnap.com While this compound itself is not the final product in these larger processes, its availability as a chemical building block is essential for the industries that rely on it.

Regarding biochemical assays, the compound is not typically used as a direct tool or reagent within the assay itself. Rather, it is an upstream component used to synthesize the novel molecules (e.g., GPR52 modulators) that are then subjected to biochemical and pharmacological testing. google.com

Biological Activities and Mechanistic Investigations of 3 Chloro 4,5 Difluorophenol

Antimicrobial Efficacy Investigations

Antibacterial Activity against Gram-Negative (e.g., E. coli) and Gram-Positive (e.g., Staphylococcus aureus) Bacteria

Currently, there is no publicly available scientific literature detailing the antibacterial efficacy of 3-Chloro-4,5-difluorophenol against Gram-negative bacteria such as Escherichia coli or Gram-positive bacteria like Staphylococcus aureus. Comprehensive studies to determine its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against these or other bacterial species have not been reported in the accessible research domain.

Mechanistic Studies of Antibacterial Action (e.g., cell membrane disruption, inhibition of metabolic pathways)

In the absence of data on its antibacterial activity, there have been no subsequent investigations into the potential mechanisms of antibacterial action for this compound. Research into its effects on bacterial cell membranes, essential metabolic pathways, or other potential cellular targets has not been documented.

Antifungal Potential and Mechanisms

Evaluation of Activity against Various Fungal Strains

Similar to its antibacterial profile, the antifungal potential of this compound has not been characterized in the available scientific literature. There are no published studies evaluating its activity against common fungal strains.

Elucidation of Antifungal Modes of Action

Given the lack of primary data on its antifungal activity, no research has been conducted to elucidate the possible modes of action of this compound against fungal pathogens.

Analytical Characterization Methodologies in Research

The definitive identification and characterization of 3-Chloro-4,5-difluorophenol in a research context rely on a combination of modern analytical techniques. These methodologies provide a comprehensive understanding of the compound's molecular structure, purity, and concentration. The primary methods employed include spectroscopic techniques for structural elucidation, chromatographic methods for separation and quantification, and advanced crystallographic techniques for absolute structure determination.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 3-Chloro-4,5-difluorophenol and its derivatives should prioritize these principles.

Current industrial production of phenols often relies on methods like the cumene process, which can be energy-intensive and produce byproducts. innoget.com For halogenated phenols, traditional methods may involve hazardous reagents. Therefore, a shift towards more sustainable approaches is imperative.

Key areas for exploration include:

Electrochemical Synthesis: Electrocatalytic oxidation of halogenated benzenes presents a promising green alternative. innoget.com This method can offer high selectivity and efficiency without the need for high temperatures or the generation of significant waste streams. innoget.com

Catalysis with Deep Eutectic Solvents (DES): DES are biodegradable, non-toxic, and inexpensive, making them attractive as catalysts or solvents. chemistryviews.org Research into their use for the transformation of arylboronic acids into phenols has shown rapid reaction times at room temperature. chemistryviews.org

Green Methylating Agents: For the synthesis of derivatives, replacing toxic methylating agents like dimethyl sulfate with greener alternatives such as dimethyl carbonate or methanol is crucial. rsc.orgmdpi.com

Flow Chemistry: The use of micro-flow field technology could offer better control over reaction conditions, improve safety, and potentially increase yields for the synthesis of related compounds like salicylonitrile, a principle that could be adapted.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Halogenated Phenols

| Synthetic Strategy | Potential Advantages | Research Focus for this compound |

|---|---|---|

| Electrochemical Oxidation | High selectivity, mild conditions, reduced byproducts. innoget.com | Development of specific electrodes and optimization of reaction conditions for the corresponding halogenated benzene (B151609) precursor. |

| Deep Eutectic Solvent (DES) Catalysis | Biodegradable, low cost, rapid reactions. chemistryviews.org | Screening of different DES compositions for the efficient hydroxylation of a suitable precursor. |

| Gas-Phase Catalysis | Applicable for large-scale production, potential for continuous processes. | Investigation of solid acid catalysts for the direct hydroxylation or derivatization of the aromatic ring. |

| Biocatalysis | High specificity, environmentally friendly. | Engineering enzymes for the selective halogenation and hydroxylation of phenolic precursors. |

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Halogenated natural products are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. nih.govresearchgate.net The presence and position of halogen atoms can significantly influence a molecule's bioactivity by altering its electronic properties, lipophilicity, and binding interactions with biological targets. researchgate.net

For this compound, future research should aim to:

Identify Molecular Targets: Elucidate the specific enzymes, receptors, or cellular pathways that the compound interacts with. The in vitro effects of similar p-halogenated phenols on mitochondrial energy transfer reactions suggest that cellular respiration could be a key area of investigation. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives with systematic variations in the substitution pattern to understand how changes in the molecule's structure affect its biological activity.

Elucidate Mechanisms of Action: Determine whether the compound acts, for example, as a protein kinase inhibitor, a common mechanism for brominated marine natural products, or if it disrupts cellular membranes or other vital processes. nih.gov

A proposed framework for these mechanistic studies is outlined in Table 2.

Table 2: Framework for Mechanistic Studies of this compound

| Research Area | Methodology | Potential Outcomes |

|---|---|---|

| Target Identification | Affinity chromatography, proteomics, genetic screening. | Identification of specific protein or nucleic acid binding partners. |

| Enzymatic Assays | In vitro assays with a panel of relevant enzymes (e.g., kinases, proteases). | Determination of inhibitory or activating effects on specific enzymes. nih.gov |

| Cellular Studies | Cell viability assays, microscopy, flow cytometry. | Understanding the compound's effects on cell cycle, apoptosis, and morphology. |

| Membrane Interaction Studies | Liposome-based assays, mitochondrial function assays. | Assessment of the compound's ability to disrupt cell membranes or mitochondrial function. nih.gov |

Computational Design and Predictive Modeling of Derivatives with Tailored Properties

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, thereby reducing the need for extensive and costly experimental screening. nih.gov Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable in this regard. nih.govnih.gov

Future computational research on this compound should focus on:

Development of QSPR/QSAR Models: Correlate the structural features of this compound and its virtual derivatives with their physicochemical properties (e.g., solubility, partition coefficient) and predicted biological activities. nih.gov

Molecular Docking Simulations: Predict the binding modes and affinities of this compound derivatives with potential biological targets identified through experimental studies.

Pharmacophore Modeling: Identify the key structural features responsible for a particular biological activity, which can then be used to design new, more potent derivatives.

The application of these computational approaches can accelerate the discovery of new drug candidates and functional materials.

Development of Advanced Functional Materials Incorporating this compound Motifs

Phenolic compounds are important precursors for a variety of materials, including plastics and resins. wikipedia.org The incorporation of halogen atoms can impart unique properties, such as fire retardancy. google.com

Emerging applications for materials derived from this compound could include:

Fire-Retardant Polymers: The presence of both chlorine and fluorine could lead to the development of highly effective fire-retardant materials through condensation polymerization with aldehydes like formaldehyde. google.com

Bio-based Composites: Utilizing this compound as a building block for resins could lead to the creation of composites with enhanced thermal stability and antimicrobial properties.

Specialty Coatings and Linings: Blends of resins derived from this compound could be used in applications requiring chemical resistance and durability, such as sanitary linings for containers. google.com

Liquid Crystals: Certain difluorophenol compounds are used in the synthesis of liquid crystal materials, suggesting a potential application for derivatives of this compound. google.com

Environmental Fate, Transformation, and Degradation Studies of Halogenated Phenols

Understanding the environmental impact of chemical compounds is crucial for their responsible development and use. Halogenated phenols can be persistent environmental pollutants, and their degradation pathways need to be thoroughly investigated. nih.gov

Future research in this area should include:

Biodegradation Studies: Investigating the ability of various microorganisms to degrade this compound under both aerobic and anaerobic conditions is important. nih.govtandfonline.com While some microbes can utilize phenol (B47542) as a carbon source, the presence of halogens can make the compound more recalcitrant. nih.gov

Photodegradation Analysis: Studying the degradation of the compound in the presence of light, particularly in aqueous environments, is necessary as photooxidation can be a significant degradation pathway for phenols. cdc.gov

Identification of Transformation Products: Characterizing the intermediate and final products of degradation is essential to ensure that they are not more toxic than the parent compound.

Advanced Oxidation Processes: Exploring the efficacy of methods like photocatalysis, potentially in combination with enzymatic processes, for the complete mineralization of this compound in wastewater treatment scenarios. nih.gov

A summary of key environmental parameters to be investigated is provided in Table 3.

Table 3: Key Areas for Environmental Fate and Degradation Studies

| Environmental Process | Research Objective | Relevant Methodologies |

|---|---|---|

| Biodegradation | Determine the rate and extent of microbial degradation. tandfonline.com | Incubation with soil or water microbial consortia, identification of metabolic pathways. |

| Photodegradation | Assess the compound's stability to sunlight in aqueous systems. cdc.gov | Controlled irradiation experiments, identification of photoproducts. |

| Sorption | Quantify the partitioning of the compound to soil and sediment. | Batch equilibrium studies, column experiments. |

| Toxicity of Transformation Products | Evaluate the environmental risk of any degradation intermediates. nih.gov | Ecotoxicological assays (e.g., Microtox®), chemical analysis of degradation mixtures. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4,5-difluorophenol, and how do halogen substitution patterns influence yield?

- Methodological Answer : Halogen substitution strategies (e.g., electrophilic aromatic substitution or catalytic carbonylation) used for structurally analogous compounds like 4,4'-difluorobenzophenone can be adapted. For this compound, prioritize fluorination at positions 4 and 5 first due to fluorine's strong electron-withdrawing effects, which direct subsequent chlorination to position 2. Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Monitor reaction progress via GC-MS or HPLC to optimize stoichiometry and reaction time. Typical yields for similar chlorophenols range from 50–70% under anhydrous conditions .

Q. How can researchers distinguish this compound from structurally similar chlorophenols during purification?

- Methodological Answer : Utilize high-resolution chromatography (e.g., reverse-phase HPLC with C18 columns) and mobile-phase optimization (e.g., acetonitrile/water gradients) to resolve co-eluting isomers like 4-chloro-3-fluorophenol (CAS 348-60-7) . Confirm purity via NMR: fluorine atoms induce distinct splitting patterns (e.g., -NMR chemical shifts for ortho-fluorine: δ −140 to −150 ppm) . Mass spectrometry (HRMS) with isotopic pattern analysis can differentiate chlorine (M+2 peak) from fluorine (no isotopic splitting) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to chlorophenol toxicity profiles, which highlight risks of dermal absorption and respiratory irritation . Use fume hoods, nitrile gloves, and closed systems for synthesis. For waste management, neutralize phenolic hydroxyl groups with NaOH (1 M) before disposal to reduce toxicity. Monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH 2546) .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites. Fluorine atoms at positions 4 and 5 create strong electron-withdrawing effects, activating position 3 for NAS. Validate predictions experimentally using model reactions (e.g., methoxylation with NaOMe in DMF at 80°C). Compare activation barriers for NAS with meta-chlorophenol derivatives .

Q. What strategies resolve contradictions in reported toxicity data for chlorophenols, particularly regarding this compound’s environmental persistence?

- Methodological Answer : Conduct systematic literature reviews using inclusion criteria (e.g., OECD test guidelines) to filter conflicting data . Perform comparative biodegradation assays (e.g., OECD 301F) under standardized conditions (pH 7, 25°C) to assess persistence. For fluorinated derivatives, measure half-life in soil/water matrices via LC-MS/MS. Note that fluorine substituents may reduce microbial degradation rates compared to non-fluorinated analogs .

Q. How can researchers optimize the regioselectivity of this compound in cross-coupling reactions for pharmaceutical intermediates?

- Methodological Answer : Employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ and aryl boronic acids. Fluorine atoms at positions 4 and 5 sterically hinder coupling at position 3, requiring bulky ligands (e.g., SPhos) to enhance selectivity. Monitor reaction kinetics via in situ IR spectroscopy to detect intermediates. For scale-up, use flow chemistry to maintain low chloride ion concentrations and prevent catalyst poisoning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.